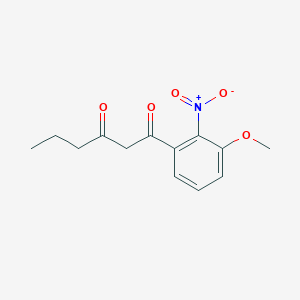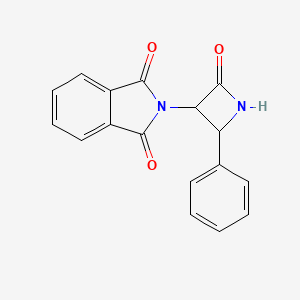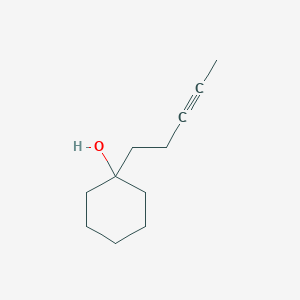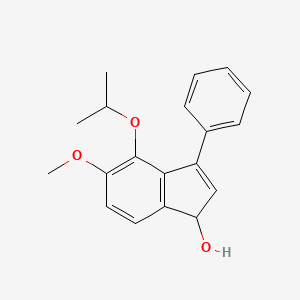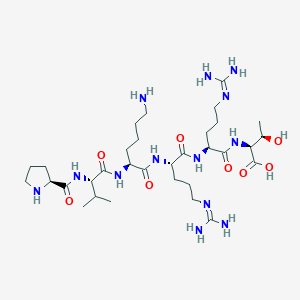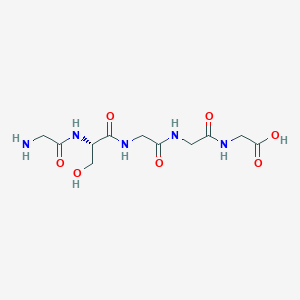![molecular formula C13H12N2O4 B14249024 N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring and a methoxyphenyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the furan and methoxyphenyl groups likely plays a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide]
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide]
- 4-oxo-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanoic acids
Uniqueness
N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide is unique due to the presence of both the furan ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
N'-(2-methoxybenzoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-6-3-2-5-9(10)12(16)14-15-13(17)11-7-4-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Clé InChI |
OSZIPJJVBQBRTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


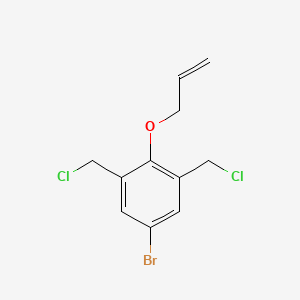
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
methanone](/img/structure/B14248968.png)
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)

